Thiacloprid amide

Vue d'ensemble

Description

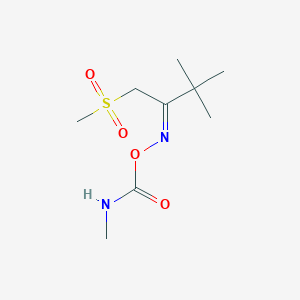

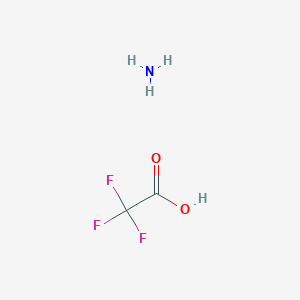

Thiacloprid amide is a metabolite of thiacloprid, an insecticide belonging to the class of neonicotinoids . It is primarily used for foliar applications for pest control in arable crops, orchards, vegetables, and other crops .

Synthesis Analysis

Thiacloprid is converted to thiacloprid amide via oxidative cleavage . The transformation of thiacloprid to thiacloprid amide has been demonstrated via the process of hydroxylation and hydration by the nitrogen-fixing bacterium Microvirga flocculans CGMCC 1.16731 .

Molecular Structure Analysis

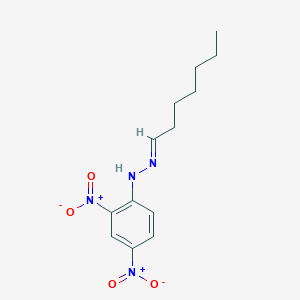

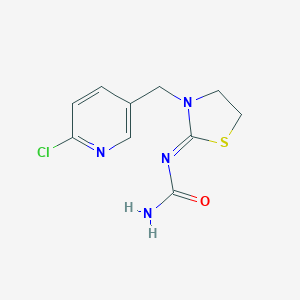

The molecular formula of Thiacloprid amide is C10H11ClN4OS . It belongs to the class of organic compounds known as 2-halopyridines, which are organic compounds containing a pyridine ring substituted at the 2-position by a halogen atom .

Applications De Recherche Scientifique

Environmental Fate and Toxicity : Thiacloprid is metabolized into Thiacloprid amide by certain soil bacteria, such as Microvirga flocculans and Ensifer meliloti, which possess nitrile hydratase enzymes. These bacteria transform a significant percentage of Thiacloprid in soil, with Thiacloprid amide showing varying degrees of toxicity towards soil microbes and aquatic organisms. This research enhances understanding of Thiacloprid's environmental fate and the toxicity of its amide metabolite (Zhao et al., 2019); (Ge et al., 2014).

Degradation Dynamics : The degradation of Thiacloprid in environmental conditions such as water and soil has been studied using techniques like UHPLC-QTOF-MS. The research provides insights into the transformation products of Thiacloprid, including Thiacloprid amide, under specific environmental conditions, aiding in the rapid identification of these products (Chen et al., 2021).

Nitrile Hydratases and Bioremediation : The role of nitrile hydratases in the degradation of Thiacloprid and its conversion to Thiacloprid amide has been a topic of interest. This enzyme, primarily used in industry for amide production, is also crucial in microbial remediation of Thiacloprid, pointing towards its potential application in bioremediation strategies (Sun et al., 2021).

Genotoxic and Cytotoxic Effects : Thiacloprid has been evaluated for its potential genotoxic effects on human peripheral blood lymphocytes and other organisms. It was found to induce significant DNA damage, suggesting a need for controlled use due to its possible long-term adverse effects (Kocaman et al., 2014).

Impact on Non-Target Organisms : Studies have investigated Thiacloprid's effects on various non-target organisms, including earthworms and aquatic species like mussels. These studies reveal potential risks to soil and aquatic ecosystems, highlighting the need for further research on its environmental impact (Feng et al., 2015); (Stara et al., 2021).

Honey Bee Health : The impact of Thiacloprid on honey bees, a crucial pollinator, has been extensively studied. It's been found that sublethal doses of Thiacloprid can impair various aspects of bee health, including metabolic changes, behavior, and navigation performance, raising concerns about its use in agriculture (Shi et al., 2018); (Tison et al., 2016).

Potential Teratogenic Effects : Research on chick embryos has shown that Thiacloprid can cause developmental alterations and teratogenic effects, suggesting potential risks to vertebrate development (Salvaggio et al., 2018).

Orientations Futures

Future research could focus on the biodegradation and bioremediation processes for neonicotinoids, including Thiacloprid amide . The use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size . The incorporation of modern tools/techniques such as metabolic engineering, microbial biotechnology, omics-based database approaches or systems biology, artificial intelligence, and machine learning can fasten and give better bioremediation results .

Propriétés

IUPAC Name |

(Z)-[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16)/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHOZPJYAQQNU-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=N\C(=O)N)/N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583566 | |

| Record name | Thiacloprid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(6-Chloro-3-pyridylmethyl)thiazolidin-2-ylidene]urea | |

CAS RN |

676228-91-4 | |

| Record name | Thiacloprid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.